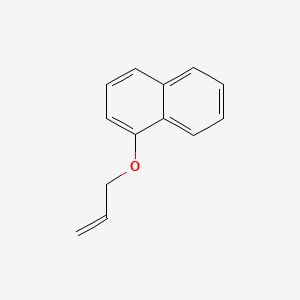

1-Allyloxynaphthalene

Description

Significance of Aryl Allyl Ethers in Synthetic Chemistry

Aryl allyl ethers are a class of organic compounds characterized by an allyl group (CH₂=CH-CH₂-) bonded to an aryl group (an aromatic ring) through an ether linkage. These compounds are of significant interest in organic synthesis due to their versatile reactivity and their presence as structural motifs in many biologically active molecules and natural products. frontiersin.org

One of the most notable reactions of aryl allyl ethers is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that typically occurs upon heating. scirp.org This rearrangement allows for the strategic introduction of allyl groups onto an aromatic ring, which can then be further functionalized. The development of milder, catalytic methods for this rearrangement, including the use of Lewis acids like iron(III) chloride and gold catalysts, has expanded its synthetic utility. scirp.orgwwu.edu

Furthermore, the allylic double bond in aryl allyl ethers can be manipulated through various reactions. For instance, palladium-catalyzed reactions, such as allylic etherification and oxidative Heck cyclizations, provide pathways to synthesize complex molecules like functionalized benzofurans. frontiersin.orgcaltech.edu The allyl group also serves as a protecting group for phenols, which can be cleaved under specific conditions, highlighting its role in orthogonal protection strategies in multi-step syntheses. organic-chemistry.org The development of efficient methods for the synthesis of aryl allyl ethers, such as palladium-catalyzed decarboxylative allylation, continues to be an active area of research. acs.org

Overview of 1-Allyloxynaphthalene as a Pivotal Synthetic Intermediate

This compound, also known as allyl 1-naphthyl ether, is a specific aryl allyl ether that serves as a crucial intermediate in the synthesis of a variety of organic compounds. guidechem.comclearsynth.com Its chemical formula is C₁₃H₁₂O. clearsynth.com It is typically synthesized from 1-naphthol (B170400) and an allyl halide, such as allyl bromide or allyl chloride, often in the presence of a base like potassium carbonate. chemicalbook.comarkat-usa.org

This compound is particularly valued for its participation in the Claisen rearrangement, which leads to the formation of 2-allyl-1-naphthol. arkat-usa.org This rearrangement can be achieved thermally at high temperatures or under milder conditions using catalysts. scirp.orgarkat-usa.org The resulting 2-allyl-1-naphthol is a versatile precursor for the synthesis of more complex molecules, including substituted heterocycles like pyrazolines and isoxazolines, which have shown potential antioxidant and antimicrobial activities. nih.gov

Beyond the Claisen rearrangement, this compound is a substrate in various other synthetic transformations. For instance, it can undergo epoxidation to form 3-(1-naphthoxy)-1,2-epoxypropane, an intermediate in the synthesis of the beta-blocker propranolol (B1214883). google.com It also participates in Friedel-Crafts type reactions. For example, its reaction with pyridine-2-carboxaldehyde in the presence of aluminum bromide results in aromatic electrophilic substitution. rsc.org Furthermore, this compound can be used in the synthesis of substituted 2,5-dihydro-1-naphthoxepines through a sequence of reactions including Claisen rearrangement and ring-closing metathesis. arkat-usa.org

The reactivity of this compound is influenced by the naphthalene (B1677914) ring system. Compared to simpler aryl allyl ethers like allyloxybenzene, allyloxynaphthalenes are often more reactive due to the electronic properties of the naphthalene core. scirp.org This enhanced reactivity, combined with the various synthetic pathways it can enter, establishes this compound as a pivotal and versatile intermediate in modern organic synthesis.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20009-25-0 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Boiling Point | 307.9 °C at 760 mmHg |

| Melting Point | -10 °C (decomposes) |

| Density | 1.048 g/cm³ |

| Refractive Index | 1.595 |

| Flash Point | 307.9 °C at 760 mmHg |

| Vapor Pressure | 0.00128 mmHg at 25°C |

Source: guidechem.comechemi.com

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| Synthesis | 1-Naphthol, Allyl bromide, K₂CO₃, Acetone (reflux) | This compound | chemicalbook.comarkat-usa.org |

| Claisen Rearrangement | Heat (185-190 °C) in decalin or FeCl₃ catalyst (microwave) | 2-Allyl-1-naphthol | scirp.orgarkat-usa.org |

| Epoxidation | 30% H₂O₂, Bicarbonate, Manganese salt | 3-(1-Naphthoxy)-1,2-epoxypropane | google.com |

| Friedel-Crafts Reaction | Pyridine-2-carboxaldehyde, AlBr₃ | Aromatic electrophilic substitution product | rsc.org |

| Ring-Closing Metathesis Precursor | Sequential reactions after Claisen rearrangement | Substituted 2,5-dihydro-1-naphthoxepines | arkat-usa.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-prop-2-enoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYMCUPQXZBCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341754 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20009-25-0 | |

| Record name | 1-Allyloxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allyloxynaphthalene

Conventional Preparation from 1-Naphthol (B170400) Precursors

The most traditional and widely employed method for synthesizing 1-allyloxynaphthalene is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide from an allyl halide by the oxygen atom of a deprotonated 1-naphthol (1-naphthoxide).

The general reaction proceeds by first treating 1-naphthol with a base to form the nucleophilic 1-naphthoxide ion. Subsequently, an allyl halide, typically allyl bromide, is introduced, leading to the formation of the ether linkage and a salt byproduct. wikipedia.orgbris.ac.uk

A typical laboratory procedure involves dissolving 1-naphthol in a suitable solvent, such as acetone, and adding a base like potassium carbonate. bris.ac.uk Allyl bromide is then added to this mixture, and the reaction is often heated to reflux to ensure completion. bris.ac.uk The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net Upon completion, the product is typically isolated through filtration to remove inorganic salts, followed by evaporation of the solvent. semanticscholar.org Further purification can be achieved through extraction and distillation. semanticscholar.org

The Williamson ether synthesis is a versatile and well-understood method, applicable to the synthesis of a wide range of ethers, both symmetrical and asymmetrical. byjus.com However, reaction times can be lengthy, sometimes requiring several hours of reflux to achieve high yields. wikipedia.org

Table 1: Conventional Synthesis of this compound via Williamson Ether Synthesis

| Reactants | Base | Solvent | Conditions | Reference |

| 1-Naphthol, Allyl bromide | Potassium carbonate (K₂CO₃) | Acetone | Reflux, overnight | bris.ac.uk |

| 1-Naphthol, Allyl bromide | Potassium carbonate (K₂CO₃) | Acetone | Room temperature, 22 hours | semanticscholar.org |

| 1-Naphthol, Cinnamyl bromide | Potassium carbonate (K₂CO₃), Potassium iodide (KI) | Acetone | Reflux, 6 hours | scirp.org |

Advanced and Sustainable Synthesis Approaches

In recent years, efforts have been directed towards developing more efficient and environmentally friendly methods for organic synthesis. These advanced approaches often focus on reducing reaction times, lowering energy consumption, and minimizing the use of hazardous materials.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. scirp.orgnih.gov In the context of this compound synthesis, microwave irradiation can significantly shorten reaction times compared to conventional heating methods. scirp.org The direct and efficient heating of the reaction mixture by microwaves can lead to faster reaction rates and, in some cases, improved yields. nih.gov For instance, the Claisen rearrangement of allyloxyarenes, a reaction related to the synthesis of substituted naphthols, has been shown to be significantly accelerated under microwave conditions, often in the presence of a catalyst like iron(III) chloride. scirp.org While not a direct synthesis of this compound, this demonstrates the potential of microwave technology in related transformations.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) offers another avenue for enhancing the synthesis of this compound. This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. youtube.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of one reactant (typically the nucleophile) from one phase to the other, thereby enabling the reaction to proceed. youtube.com This can lead to faster reaction rates and milder reaction conditions. While specific detailed procedures for the PTC synthesis of this compound are not extensively documented in the provided results, the principles of PTC are well-suited for the Williamson ether synthesis, where the naphthoxide salt may have limited solubility in the organic solvent containing the allyl halide.

Other Advanced Methods:

Research into novel catalytic systems and reaction media continues to provide new avenues for synthesis. For example, an improved method for the preparation of a propranolol (B1214883) intermediate involves the epoxidation of this compound using hydrogen peroxide in the presence of a bicarbonate and a manganese salt catalyst. google.com While this is a subsequent reaction of this compound, it highlights the ongoing development of catalytic methods in this area of chemistry.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Typical Conditions | Reference |

| Conventional Heating | Well-established, versatile | High temperatures, long reaction times | wikipedia.orgbris.ac.uk |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields | Microwave irradiation, often with a catalyst | scirp.orgnih.gov |

| Phase-Transfer Catalysis | Milder conditions, suitable for multiphase reactions | Use of a phase-transfer catalyst | youtube.com |

Pericyclic Rearrangements of 1 Allyloxynaphthalene

Claisen Rearrangement of 1-Allyloxynaphthalene

The Claisen rearrangement is a significant and widely studied pericyclic reaction in organic chemistry. purechemistry.org In the context of this compound, this reaction involves a acs.orgacs.org-sigmatropic rearrangement where the allyl group migrates from the ether oxygen to the C2 position of the naphthalene (B1677914) ring, forming 2-allyl-1-naphthol. This transformation is a powerful tool for carbon-carbon bond formation. byjus.com The reaction is typically thermally initiated but can also be catalyzed to proceed under milder conditions.

The mechanism of the Claisen rearrangement has been a subject of detailed investigation, confirming its specific and predictable nature.

The Claisen rearrangement is fundamentally an intramolecular process, meaning the rearrangement occurs within a single molecule. wikipedia.org This has been confirmed through crossover experiments where a mixture of two different ethers is heated, and no crossover products are formed. The transformation proceeds without the dissociation of the allyl group into a separate cationic or radical species that could then react with another molecule. wikipedia.org

However, under certain conditions, particularly at higher temperatures or in specific solvents, an intermolecular pathway can compete with the intramolecular Claisen rearrangement. scirp.org For instance, studies on the related compound 1-cinnamyloxynaphthalene have shown that while the Claisen rearrangement is the primary pathway in non-polar solvents like decalin, heating in a polar, nucleophilic solvent like diethylene glycol can lead to products formed via an intermolecular process involving a cinnamyl cation. scirp.orgresearchgate.net This indicates that while the inherent mechanism is intramolecular, extreme conditions can introduce competing intermolecular reactions.

The Claisen rearrangement is classified as a acs.orgacs.org-sigmatropic rearrangement, which is a type of concerted pericyclic reaction. byjus.commasterorganicchemistry.com This means that all bond-breaking and bond-forming events occur simultaneously in a single step through a cyclic transition state. byjus.comwikipedia.org For this compound, the cleavage of the C1(naphthalene)-O bond and the formation of the new C2(naphthalene)-C(allyl) bond happen in a coordinated fashion. This concerted mechanism is governed by the principles of orbital symmetry, as described by the Woodward–Hoffmann rules. wikipedia.org

The reaction proceeds through a highly ordered, cyclic, six-membered transition state. scirp.orgorganic-chemistry.org This transition state preferentially adopts a chair-like conformation to minimize steric strain, which accounts for the high stereospecificity often observed in these reactions. organic-chemistry.org

While the thermal Claisen rearrangement is effective, it often requires high temperatures for practical reaction rates. acs.org Catalysis provides a means to significantly accelerate the reaction, allowing it to proceed under much milder conditions.

Lewis acids are the most effective catalysts for the Claisen rearrangement of aryl allyl ethers. researchgate.net They function by coordinating to the lone pair of electrons on the ether oxygen atom. This coordination increases the electrophilicity of the allylic system and weakens the C-O bond, thereby lowering the activation energy of the rearrangement. researchgate.net

The use of Lewis acids can lead to dramatic rate accelerations, often allowing the reaction to occur at or below room temperature, whereas uncatalyzed reactions may require temperatures exceeding 100°C. acs.orgorganic-chemistry.org A variety of Lewis acids have been shown to effectively catalyze this transformation. For example, early studies demonstrated that boron trifluoride (BF₃) could facilitate the reaction below 80°C. acs.orgacs.org More potent Lewis acids, such as boron trichloride (B1173362) (BCl₃), enable the rearrangement to occur at even lower temperatures, such as 10°C. acs.orgacs.org Other metal-based Lewis acids have also been successfully employed. princeton.edu

The table below summarizes the effect of various Lewis acids on the Claisen rearrangement of representative aryl allyl ethers, demonstrating the significant reduction in reaction temperature and time.

| Catalyst | Substrate System | Temperature (°C) | Time | Yield (%) |

| None (Thermal) | Allyl Phenyl Ether | >150 | Hours | Moderate |

| BF₃·Et₂O | Allyl Aryl Ether | <80 | 10 min | High |

| BCl₃ | Allyl Aryl Ether | 10 | 30 min | High |

| TiCl₄·THF₂ | Allyl Morpholine System | 23 | 2-6 h | 92 |

| Electrogenerated B(C₆F₅)₃ | Allyl 4-methoxyphenyl (B3050149) ether | 30 | 1.5 min | High |

This table is a compilation of data for various aryl allyl ether systems to illustrate the general catalytic effects, as presented in sources acs.orgacs.orgprinceton.edu.

Catalytic Effects on Claisen Rearrangement

Transition Metal Catalysis

The thermal Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, traditionally requires high temperatures to overcome a significant activation barrier. organic-chemistry.orgtue.nl Transition metal catalysis offers a powerful alternative, enabling the reaction to proceed under milder conditions and, in some cases, with high enantioselectivity. researchgate.net Various transition metals have been shown to catalyze Claisen and other related rearrangements in aryl allyl ethers, a class to which this compound belongs.

For instance, chiral π–Cu(II) complexes have been successfully employed in the asymmetric nih.govresearchgate.net O-to-C rearrangement of related naphthyl ethers, providing a pathway to highly functionalized naphthalenone derivatives. nih.gov This demonstrates the potential of copper catalysts to facilitate rearrangements that are typically disfavored under thermal conditions. nih.gov Similarly, chiral cobalt(II) complexes have been utilized to promote asymmetric para-Claisen rearrangements of allyl α-naphthol ethers, showcasing the ability of these catalysts to control regioselectivity and stereochemistry. rsc.org While not always focused directly on this compound, research on analogous systems suggests that catalysts based on gold, iridium, and iron also effectively promote such transformations. organic-chemistry.orgresearchgate.net The strategy often involves the metal complex coordinating to the ether, which facilitates the bond reorganization required for the rearrangement. researchgate.net

| Catalyst Type | Rearrangement Type | Key Advantages | Reference Compound Class |

|---|---|---|---|

| Chiral π–Cu(II) Complex | Asymmetric nih.govresearchgate.net O-to-C | Enantioselective, Milder Conditions | Alkyl 2-allyloxy-1-naphthoates nih.gov |

| Chiral Co(II) Complex | Asymmetric para-Claisen | Enantioselective, Regiocontrol (para) | Allyl α-naphthol ethers rsc.org |

| FeCl₃ | Claisen Rearrangement | Accelerated reaction, Lower temperature | Allyl 1-naphthyl ether researchgate.net |

| Au(I) / Iridium Complexes | General Cationic Rearrangements | High efficiency, Mild conditions | Aryl Ynol Ethers / Allyl Homoallyl Ethers organic-chemistry.org |

Heterogeneous Catalysis (e.g., Zeolites)

Heterogeneous catalysts, particularly zeolites, offer significant advantages in terms of catalyst recovery, reusability, and process simplification. Zeolites are microporous aluminosilicates that can act as solid acid catalysts. nih.gov Their well-defined channel and cavity structures, which are of molecular dimensions, provide a unique environment for chemical reactions, leading to shape-selectivity. nih.gov

In the context of the Claisen rearrangement of this compound, zeolites can influence the reaction in several ways. The Brønsted acid sites within the zeolite framework can protonate the ether oxygen, facilitating the rearrangement at lower temperatures than the purely thermal process. Furthermore, the confined space within the zeolite pores can exert steric control over the transition state of the rearrangement. nih.gov This "transition-state selectivity" can be harnessed to favor the formation of one regioisomer over another (e.g., the ortho-rearranged product, 2-allyl-1-naphthol, versus a para-rearranged product if the ortho positions were blocked). By selecting a zeolite with an appropriate pore size and topology, it is possible to create an environment that preferentially stabilizes the transition state leading to the desired product while destabilizing others. nih.gov

| Zeolite Property | Mechanism of Influence | Potential Outcome for this compound Rearrangement |

|---|---|---|

| Brønsted Acidity | Protonation of the ether oxygen, lowering the activation energy. | Increased reaction rate; lower required temperature. |

| Pore Size/Shape (Microporosity) | Steric confinement of the substrate and transition state. | Enhanced regioselectivity (e.g., favoring the less bulky ortho product). |

| Channel Dimensionality (1D, 2D, 3D) | Affects diffusion of reactants and products and can disfavor bulkier intermediates. nih.gov | Control over product distribution by influencing competing reaction pathways. |

Influence of Reaction Parameters on Claisen Rearrangement

Solvent Effects on Reaction Kinetics and Regioselectivity

The choice of solvent can have a profound impact on the Claisen rearrangement, influencing not only the reaction rate but also the mechanistic pathway. wikipedia.org Studies on closely related systems, such as 1-cinnamyloxynaphthalene, provide direct insight into these effects. scirp.orgresearchgate.net A comparison between a non-polar solvent like decalin and a polar solvent such as diethylene glycol (DEG) reveals a significant divergence in reaction outcomes. scirp.org

In a non-polar solvent like decalin, the reaction proceeds cleanly through the expected intramolecular nih.govnih.gov-sigmatropic rearrangement pathway. scirp.orgresearchgate.net However, in a polar solvent like DEG, the reaction mechanism can shift. Polar solvents can stabilize charged intermediates, opening up pathways for intermolecular rearrangements, especially at higher temperatures. scirp.org For 1-cinnamyloxynaphthalene, heating in DEG led to the formation of both the standard Claisen product and products derived from an intermolecular process involving a dissociated cinnamyl cation. scirp.orgresearchgate.net This indicates that for this compound, polar solvents may accelerate the reaction but could also introduce competing intermolecular side reactions.

| Solvent | Solvent Polarity | Observed Reaction Pathway(s) | Primary Product(s) |

|---|---|---|---|

| Decalin | Non-polar | Intramolecular Claisen Rearrangement | 2-(1-phenylallyl)-1-naphthol |

| Diethylene Glycol (DEG) | Polar | Intramolecular Claisen & Intermolecular Rearrangement | Mixture of Claisen and intermolecular products |

Temperature Dependence of Rearrangement Pathways

Temperature is a critical parameter controlling the Claisen rearrangement. The classic thermal rearrangement is an equilibrium process that requires significant thermal energy. organic-chemistry.org The temperature not only affects the rate of the reaction but can also determine which reaction pathway predominates, particularly when competing mechanisms are possible.

As observed with 1-cinnamyloxynaphthalene in diethylene glycol, temperature dictates the product distribution. At a relatively lower temperature (110°C), the intramolecular Claisen rearrangement was the preferred pathway. scirp.org However, upon increasing the temperature to 160°C, products from both the Claisen and intermolecular rearrangements were obtained. scirp.org This suggests that the activation energy for the intermolecular pathway is higher, and this route only becomes competitive at elevated temperatures where bond heterolysis is more feasible. Therefore, for this compound, lower rearrangement temperatures would be expected to favor the desired intramolecular C-allyl product, while higher temperatures might lead to a loss of selectivity.

| Temperature | Dominant Pathway | Observed Products |

|---|---|---|

| 110 °C | Claisen Rearrangement | Predominantly the Claisen product (2-(1-phenylallyl)-1-naphthol) |

| 160 °C | Claisen & Intermolecular Rearrangement | Mixture of Claisen product and intermolecular products |

Microwave-Assisted Rearrangements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. Instead of conventional conductive heating, microwave irradiation heats the sample directly and efficiently through dielectric loss. researchgate.netresearchgate.net For the Claisen rearrangement, this often translates into dramatically reduced reaction times and improved yields. ukm.my

The rearrangement of allyl 1-naphthyl ether has been successfully performed using microwave irradiation in the presence of an FeCl₃ catalyst. researchgate.net The reaction reached completion in just 20 minutes at 80°C in 1,2-dichloroethane. researchgate.net This represents a significant improvement over conventional heating methods, which typically require several hours at much higher temperatures. ukm.myuio.no While the "microwave effect" is often attributed to rapid, uniform heating rather than a specific non-thermal phenomenon, the practical benefits are undeniable. researchgate.netrsc.org The technology allows for precise temperature control and rapid optimization of reaction conditions, making it a highly effective method for performing Claisen rearrangements. rsc.org

| Method | Typical Reaction Time | Typical Temperature | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | >150 °C (uncatalyzed) | Simplicity of setup | organic-chemistry.org |

| Microwave-Assisted Synthesis | Minutes | 80-180 °C (can be lower with catalyst) | Drastic rate enhancement, higher yields | researchgate.netukm.my |

Continuous Flow Methodologies for Rearrangement

Continuous flow chemistry offers a safe, efficient, and scalable platform for conducting chemical reactions, particularly those requiring harsh conditions like high temperatures and pressures. tue.nl For the thermal Claisen rearrangement, which often requires temperatures well above the normal boiling point of the substrate or solvent, flow reactors are particularly advantageous. tue.nl

By using a micro flow reactor, it is possible to heat the reaction mixture to temperatures exceeding 250°C in a controlled manner. tue.nlrsc.org The system's low volume and high surface-area-to-volume ratio allow for extremely efficient heat transfer and precise temperature control, while a back-pressure regulator maintains the solvent in a liquid state. tue.nl This "Novel Process Window" enables massive acceleration of the reaction rate, with studies on related systems reporting quantitative yields in as little as four minutes at 300°C. tue.nl This methodology avoids the need for catalysts, simplifies workup, and offers a direct path to scalable production, overcoming a key limitation of batch microwave synthesis. tue.nl

| Parameter | Typical Condition in Flow | Benefit |

|---|---|---|

| Temperature | 250 - 300 °C | Orders of magnitude rate acceleration. |

| Pressure | >10 bar (system dependent) | Allows superheating of solvents, preventing evaporation. |

| Reaction Time | Seconds to Minutes | High throughput and efficiency. |

| Safety | Small reaction volume | Minimizes risk when operating at high temperatures/pressures. |

| Scalability | Continuous operation | Straightforward scale-up by running the system for longer. |

Regio- and Stereochemical Outcomes of Claisen Rearrangement

The Claisen rearrangement of this compound proceeds through a concerted mechanism, leading to the formation of new carbon-carbon bonds and a shift of the allyl group from the oxygen atom to the naphthalene ring. The regioselectivity and stereoselectivity of this transformation are key aspects that dictate the structure of the final products.

Formation of Ortho- and Para-Rearranged Products

The thermal Claisen rearrangement of this compound can yield two primary constitutional isomers: 2-allyl-1-naphthol (the ortho-rearranged product) and 4-allyl-1-naphthol (the para-rearranged product). The distribution of these products is significantly influenced by the reaction conditions, particularly the solvent and temperature.

A study on the closely related compound, 1-cinnamyloxynaphthalene, provides valuable insights into this regioselectivity. In a non-polar solvent like decalin, the reaction predominantly favors the formation of the ortho-rearranged product. For instance, the rearrangement of 1-cinnamyloxynaphthalene in decalin at both 110°C and 160°C resulted in 2-(1-phenylallyl)-1-naphthol as the major product, with a minor amount of the para-rearranged product, 4-cinnamyl-1-naphthol. scirp.org The ratio of ortho- to para-rearranged products in this case was found to be approximately 2:1. scirp.org This preference for the ortho position is characteristic of the concerted intramolecular nature of the Claisen rearrangement.

However, the product distribution can be dramatically altered in a polar solvent. When the rearrangement of 1-cinnamyloxynaphthalene was conducted in diethylene glycol (DEG), a polar solvent, at 110°C, the ortho-rearranged product was still the main product. scirp.org But, at a higher temperature of 160°C in DEG, the major product shifted to the para-rearranged product, 4-cinnamyl-1-naphthol. scirp.org This change suggests that at higher temperatures in polar solvents, an intermolecular mechanism may compete with or even dominate the intramolecular Claisen rearrangement, leading to the thermodynamically more stable para product. scirp.org

| Solvent | Temperature (°C) | Major Product | Ortho/Para Ratio (approx.) | Reference |

|---|---|---|---|---|

| Decalin | 110 | 2-(1-Phenylallyl)-1-naphthol (Ortho) | 2:1 | scirp.org |

| Decalin | 160 | 2-(1-Phenylallyl)-1-naphthol (Ortho) | 2:1 | scirp.org |

| Diethylene Glycol (DEG) | 110 | 2-(1-Phenylallyl)-1-naphthol (Ortho) | - | scirp.org |

| Diethylene Glycol (DEG) | 160 | 4-Cinnamyl-1-naphthol (Para) | - | scirp.org |

Stereoselective Transformations

The Claisen rearrangement is known for its high degree of stereospecificity, proceeding through a chair-like transition state. organic-chemistry.orguchicago.edu This inherent feature allows for the transfer of chirality from the reactant to the product. While studies specifically detailing the stereoselective transformations of chiral, non-racemic this compound derivatives are not abundant, the general principles of the Claisen rearrangement suggest that a chiral center in the allyl group would lead to the formation of stereoisomeric products with a high degree of diastereoselectivity. purechemistry.orgnih.gov

More recently, research has focused on achieving enantioselectivity in the Claisen rearrangement of naphthyl ethers through catalysis. A notable example is the asymmetric para-Claisen rearrangement of allyl α-naphthol ethers, which can be achieved with high enantioselectivity using a chiral N,N'-dioxide/Co(II) complex as a catalyst. This method allows for the synthesis of valuable naphthalenones with a chiral center at the C4-position. The study proposes that for aryl allyl ethers, the reaction may proceed through a stepwise allyl π-complex migration pathway. This catalytic approach demonstrates the potential to control the absolute stereochemistry of the rearrangement products.

Comparative Studies with Analogous Allyloxyarenes

The reactivity and regioselectivity of the Claisen rearrangement of this compound can be further understood by comparing it with other allyloxyarenes.

A direct comparison can be made with its isomer, 2-allyloxynaphthalene. In the case of 2-cinnamyloxynaphthalene, the Claisen rearrangement in both decalin and diethylene glycol, regardless of the temperature, exclusively yields the ortho-rearranged product, 1-(1-phenylallyl)-2-naphthol. scirp.org This contrasts with the behavior of the 1-isomer, where the para product is significant, especially at higher temperatures in polar solvents. The higher reactivity of the 1-naphthyl derivative compared to the 2-naphthyl derivative is attributed to the destabilization of the starting material by an intramolecular repulsion between the allyloxy group and the peri-proton at the 8-position, which lowers the activation energy for the rearrangement. scirp.org

Furthermore, the reactivity of allyloxynaphthalenes is generally higher than that of allyloxybenzene due to the higher double bond character between the 1- and 2-positions of the naphthalene ring, which accelerates the rearrangement. scirp.org For instance, the Claisen rearrangement of cinnamyloxybenzene (B8619491) in decalin gives a higher proportion of the para-rearranged product (ortho/para ratio of 2:8) compared to 1-cinnamyloxynaphthalene (ortho/para ratio of 2:1), indicating that the para-rearrangement is more facile in the benzene (B151609) system under these conditions. scirp.org

A fascinating comparison can also be drawn with heteroaromatic analogues. For example, a study on the aromatic Claisen rearrangement of a 1,2-azaborine, an isostere of benzene, revealed that the azaborine rearranged significantly faster than its all-carbon counterpart. nih.gov This acceleration was attributed to the electronic nature of the BN-substituted ring. nih.gov While not a direct comparison to this compound, this highlights how the electronic properties of the aromatic system can profoundly influence the rate of the Claisen rearrangement.

| Compound | Solvent/Conditions | Key Observations | Reference |

|---|---|---|---|

| 1-Cinnamyloxynaphthalene | Decalin | Ortho/Para ratio ~2:1 | scirp.org |

| 2-Cinnamyloxynaphthalene | Decalin/DEG | Exclusively ortho-rearranged product | scirp.org |

| Cinnamyloxybenzene | Decalin | Ortho/Para ratio ~2:8 | scirp.org |

| Allyloxy-1,2-azaborine | Thermal | Rearranged ~20 times faster than the analogous allyloxybenzene | nih.gov |

Derivatization and Subsequent Transformations of 1 Allyloxynaphthalene Derivatives

Functionalization of Rearranged Products (e.g., 2-Allyl-1-naphthol)

The rearranged product, 2-allyl-1-naphthol, serves as a versatile intermediate for further functionalization. The presence of the phenolic hydroxyl group and the reactive allyl group allows for a range of chemical modifications. One key area of functionalization is the direct, site-selective reaction at the C-H bonds of the naphthalene (B1677914) ring, particularly at the ortho-position to the hydroxyl group.

Gold-catalyzed C-H functionalization has been demonstrated as an effective method for the ortho-alkylation of 2-naphthols. This approach utilizes α-aryl-α-diazoesters as the alkylating agents. The reaction proceeds with high selectivity, affording the corresponding ortho-substituted products in good to excellent yields. For instance, the use of a gold(I) catalyst, such as (IPr)AuCl, in the presence of a bulky counteranion like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), directs the functionalization to the ortho position of the hydroxyl group. This method has been successfully applied to a variety of 2-naphthol (B1666908) derivatives, including the late-stage modification of the nonsteroidal anti-inflammatory drug naproxen. researchgate.net

Similarly, copper-catalyzed reactions have been employed for the ortho-C–H bond functionalization of naphthols with α-aryl-α-diazoesters under mild conditions. Both CuCl and CuCl₂ have proven to be efficient catalysts, providing good yields of the ortho-selective products. youtube.com Density functional theory (DFT) calculations have suggested that the ortho-selectivity arises from the formation of a metal carbene intermediate that preferentially reacts at the more accessible and electronically favorable ortho-position. youtube.com

These functionalization reactions provide a direct route to introducing new carbon-carbon bonds at specific positions on the naphthalene scaffold, significantly increasing the molecular complexity and providing access to a wide range of derivatives that can be used in further synthetic applications.

Table 1: Examples of Ortho-C-H Functionalization of 2-Naphthol Derivatives

| Naphthol Derivative | Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Ethyl 2-diazo-2-phenylacetate | (IPr)AuCl / NaBArF | Ortho-alkylated 2-naphthol | 87 | researchgate.net |

| 2-Naphthol | Isopropyl 2-diazo-2-phenylacetate | (IPr)AuCl / NaBArF | Ortho-alkylated 2-naphthol | 91 | researchgate.net |

| 2-Naphthol | tert-Butyl 2-diazo-2-phenylacetate | (IPr)AuCl / NaBArF | Ortho-alkylated 2-naphthol | 90 | researchgate.net |

| Naproxen | Methyl 2-diazo-2-phenylacetate | (IPr)AuCl / NaBArF | Ortho-alkylated Naproxen | 87 | researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems

The allyl and hydroxyl functionalities in 2-allyl-1-naphthol are ideally positioned for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems fused to the naphthalene core. These reactions are valuable for the synthesis of complex, polycyclic molecules with potential biological activities.

A prominent pathway for the cyclization of 2-allyl-1-naphthol is the synthesis of dihydronaphthofuran derivatives. This transformation can be efficiently achieved through electrophilic cyclization, most notably iodocyclization. The reaction involves the activation of the allyl double bond by an electrophilic iodine source, followed by the intramolecular attack of the phenolic oxygen. This process typically follows a 5-exo-trig cyclization pathway, which is kinetically favored, to produce a five-membered furan (B31954) ring fused to the naphthalene system.

Treatment of 2-allyl-1-naphthol with molecular iodine (I₂) in the presence of a base such as sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or even in water can yield the corresponding 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan. nih.govorganic-chemistry.org The use of N-iodosuccinimide (NIS) in acetonitrile (B52724) is another effective method for this transformation. nih.govmdpi.com These reactions are generally high-yielding and proceed under mild conditions. The resulting iodinated dihydronaphthofuran can be further modified, for example, by elimination of hydrogen iodide using a base like potassium hydroxide (B78521) to form the corresponding naphthofuran. mdpi.com

The formation of seven-membered dihydronaphthoxepine rings from 1-allyloxynaphthalene derivatives is a less common transformation compared to the formation of five-membered naphthofurans. This would require a 7-endo-trig cyclization, which is generally kinetically disfavored compared to the 5-exo-trig pathway, or a 7-exo-trig cyclization from a rearranged intermediate with a longer side chain.

While general methods for the synthesis of oxepines and dihydrooxepins exist, such as ring-closing metathesis of appropriate diene precursors or intramolecular Ullmann couplings, specific examples detailing the direct cyclization of this compound or its simple Claisen rearrangement product to a dihydronaphthoxepine are not prominently reported in the surveyed literature. nih.govthieme-connect.de The synthesis of such a seven-membered ring system would likely require a specifically designed substrate, for instance, by introducing a two-carbon extension to the allyl group of 2-allyl-1-naphthol to facilitate a more favorable cyclization pathway.

The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. nih.gov For a substrate like this compound, which lacks a halide or triflate leaving group, a standard Heck reaction is not feasible. However, an intramolecular oxidative Heck cyclization, also known as a dehydrogenative Heck reaction, could in principle lead to cyclized products.

In such a reaction, a C-H bond on the naphthalene ring would be activated by a palladium(II) catalyst, followed by insertion of the tethered allyl group. Subsequent β-hydride elimination would then form the cyclized product and a Pd(0) species, which would need to be re-oxidized to Pd(II) to complete the catalytic cycle, often using an external oxidant. While palladium-catalyzed oxidative cyclizations of various substrates containing heteroatom nucleophiles and unactivated olefins are known, specific examples of this transformation being applied to this compound to form either five- or six-membered rings have not been extensively documented in the reviewed literature. nih.gov The regioselectivity of the C-H activation on the naphthalene ring would also be a critical factor in determining the feasibility and outcome of such a reaction.

Ring-closing metathesis (RCM) is a versatile method for the synthesis of cyclic compounds, driven by the formation of a stable cyclic alkene and a volatile byproduct like ethylene. nih.govorganic-chemistry.org To apply RCM for the formation of polycyclic compounds from a this compound scaffold, a second double bond must be present in a suitable position. This can be achieved by introducing another alkenyl group onto the naphthalene core or as a substituent on the initial allyl ether.

Table 2: Ring-Closing Metathesis for the Formation of Naphthalene-Containing Polycycles

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,3-Diallyl-1,4-naphthoquinone | Grubbs' 1st Gen. | 1,4-Dihydro-9,10-anthraquinone | High | mdpi.comsciforum.net |

| 2,2'-Bis(but-3-en-1-yloxy)-1,1'-binaphthalene | Hoveyda-Grubbs 1st Gen. | (Z)-8,9,12,13-Tetrahydrodinaphtho[2,1-b:1',2'-d] nih.govsemanticscholar.orgdioxacyclododecine | N/A | researchgate.net |

As introduced in section 4.2.1, iodocyclization is a highly effective method for the synthesis of dihydronaphthofuran derivatives from 2-allyl-1-naphthol. This reaction proceeds via an iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the nucleophilic hydroxyl group. The regioselectivity of this cyclization is strongly in favor of the 5-exo-trig pathway, leading to the formation of a five-membered ring.

A variety of iodine-based reagents can be used to effect this transformation, with differing efficiencies and reaction conditions. Molecular iodine (I₂), often in the presence of a mild base, and N-iodosuccinimide (NIS) are the most commonly employed reagents. The reaction can be carried out in various solvents, including chlorinated hydrocarbons, acetonitrile, and even in aqueous media using surfactants to overcome solubility issues. nih.govorganic-chemistry.org The yields for these reactions are typically good to excellent, making it a reliable method for the synthesis of these heterocyclic systems. The resulting iodomethyl-substituted dihydronaphthofurans are valuable synthetic intermediates, as the iodine atom can be readily displaced by other nucleophiles or eliminated to introduce a double bond.

Table 3: Iodocyclization of 2-Allyl-1-naphthol Derivatives

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Allyl-1-naphthol | NIS, MeCN, 0°C to r.t., 3h | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 90 | nih.govmdpi.com |

| 2-Allyl-1-naphthol | I₂, NaHCO₃, CH₂Cl₂, r.t., 24h | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 80 | nih.gov |

| 2-Allyl-1-naphthol | I₂, H₂O, 50°C, 2h | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 94 | organic-chemistry.org |

| 2-(2-Methylallyl)-1-naphthol | NIS, MeCN, 0°C to r.t., 3h | 2-(Iodomethyl)-2-methyl-2,3-dihydronaphtho[1,2-b]furan | 85 | mdpi.com |

| 2-(Cinnamyl)-1-naphthol | NIS, MeCN, 0°C to r.t., 3h | 2-(Iodomethyl)-3-phenyl-2,3-dihydronaphtho[1,2-b]furan | 82 | mdpi.com |

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system, a core component of this compound, is susceptible to electrophilic aromatic substitution. The presence of the allyloxy group, an electron-donating substituent, activates the naphthalene ring, directing incoming electrophiles primarily to the ortho and para positions. This reactivity allows for a variety of functionalization reactions, including the introduction of alkyl and acyl groups.

Friedel-Crafts hydroxyalkylation is a valuable method for forming carbon-carbon bonds by reacting an aromatic compound with an aldehyde or ketone in the presence of a Lewis acid catalyst. This reaction introduces a hydroxyalkyl group onto the aromatic ring.

In the context of this compound, the reaction with activated carbonyl compounds, such as chloral (B1216628) (trichloroacetaldehyde), in the presence of a Lewis acid like aluminum chloride, is expected to yield hydroxyalkylation products. The electron-rich naphthalene ring of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloral, which is further activated by coordination with the Lewis acid. The reaction is anticipated to proceed with regioselectivity, favoring substitution at the C4 position (para to the allyloxy group) due to steric hindrance at the C2 position (ortho).

A plausible reaction scheme is the Lewis acid-catalyzed reaction of this compound with chloral. The expected major product would be 1,1,1-trichloro-2-(4-(allyloxy)naphthalen-1-yl)ethan-2-ol. The formation of this product would be followed by subsequent transformations, such as cyclization, to yield more complex heterocyclic structures.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Chloral | AlCl₃ | 1,1,1-trichloro-2-(4-(allyloxy)naphthalen-1-yl)ethan-2-ol |

Subsequent intramolecular cyclization of the hydroxyalkylation product can lead to the formation of naphthopyran derivatives. For instance, acid-catalyzed treatment of the initial adduct could induce a Claisen rearrangement of the allyl group, followed by cyclization to afford a naphthopyran skeleton. This tandem reaction sequence provides a pathway to valuable heterocyclic compounds from readily available starting materials.

Povarov Reactions and Fused Heterocycle Synthesis

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinoline derivatives. ehu.es It typically involves the reaction of an aromatic amine, an aldehyde, and an activated alkene in the presence of a Lewis or Brønsted acid catalyst. This reaction proceeds via an aza-Diels-Alder reaction, where an imine, formed in situ from the amine and aldehyde, acts as the diene and the alkene serves as the dienophile.

Derivatives of this compound can be strategically employed in Povarov-type reactions to construct fused heterocyclic systems. For instance, an aminonaphthalene derivative bearing an allyloxy group could serve as the aromatic amine component. Subsequent reaction with an aldehyde and an alkene would lead to the formation of a tetrahydroquinoline ring fused to the naphthalene core.

A key transformation of this compound is its Claisen rearrangement to yield 2-allyl-1-naphthol. eurekaselect.com This product contains a reactive alkene functionality that can participate as a dienophile in an intramolecular Povarov reaction. For example, conversion of the hydroxyl group of 2-allyl-1-naphthol to an amino group, followed by reaction with an aldehyde, would generate an intermediate poised for intramolecular cyclization. The in situ formed imine would react with the tethered allyl group to construct a fused nitrogen-containing heterocyclic ring system.

This strategy allows for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. The versatility of the Povarov reaction, combined with the reactivity of this compound derivatives, offers a convergent approach to novel fused heterocycles. nih.gov

| Amine Component | Aldehyde | Alkene Component | Product |

| 2-Amino-1-allyloxynaphthalene | Benzaldehyde | Ethyl vinyl ether | Substituted benzo[h]tetrahydroquinoline |

| 4-Amino-1-allyloxynaphthalene | Formaldehyde | Cyclopentadiene | Fused polycyclic amine |

These reactions highlight the utility of this compound as a versatile building block in the synthesis of complex organic molecules through a combination of electrophilic aromatic substitution and multicomponent reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathway of a chemical reaction. For 1-allyloxynaphthalene, a primary focus of such studies is the aromatic Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to a carbon atom of the naphthalene (B1677914) ring.

Theoretical studies on analogous systems, such as allyl aryl ethers, have established that this rearrangement can proceed through different mechanistic pathways. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), help to map out the energetic landscape of these pathways. The calculations can determine whether the reaction proceeds via a concerted mechanism, involving a single cyclic transition state, or a stepwise mechanism, which involves the formation of one or more intermediates.

For this compound, the rearrangement typically yields 2-allyl-1-naphthol. Computational models can investigate the intricate bond-breaking and bond-forming processes. For instance, calculations on related allyl naphthyl ethers suggest that the Claisen rearrangement can proceed stepwise through tight-ion-pair intermediates. rsc.org The initial and rate-determining step is the cleavage of the C–O bond, leading to an intermediate that then rapidly collapses to the final product. rsc.org These computational approaches allow for a detailed understanding of the electronic and geometric changes throughout the reaction coordinate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions due to its balance of accuracy and computational cost. mit.edu DFT methods are extensively used to investigate the reactivity of molecules like this compound.

A key application of DFT is the characterization of stationary points on the potential energy surface, which include reactants, products, intermediates, and, most importantly, transition states. youtube.com For the Claisen rearrangement of this compound, DFT calculations can precisely model the geometry and energy of the transition state(s).

The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. libretexts.org By locating and characterizing the transition state, chemists can understand the structural features required for the reaction to occur. For example, in a concerted pathway, the calculation would identify a six-membered, chair-like or boat-like cyclic transition state. In a stepwise mechanism, DFT would be used to locate the transition states for both the initial C-O bond cleavage and the subsequent C-C bond formation, as well as the structure of the ion-pair intermediate. rsc.org Vibrational frequency analysis at the DFT level is used to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov

Table 1: Hypothetical DFT-Calculated Geometries for Stationary Points in the Claisen Rearrangement of this compound This table is illustrative and based on typical values for similar rearrangements.

| Structure | Key Bond Distance (Å) | Description |

|---|---|---|

| Reactant (this compound) | O-Callyl: ~1.37 | Initial ground state geometry. |

| Transition State (Concerted) | O-Callyl: ~1.85, Cnaphthyl-Callyl: ~2.10 | Partially broken O-C bond and partially formed C-C bond in a cyclic arrangement. |

| Intermediate (Stepwise) | N/A (Ion pair) | Allylic cation and naphthoxide anion pair. |

| Product (2-Allyl-1-naphthol) | Cnaphthyl-Callyl: ~1.51 | Final rearranged product geometry. |

The rearrangement of this compound can potentially yield two ortho-isomers: 2-allyl-1-naphthol and 4-allyl-1-naphthol. DFT calculations are instrumental in predicting the regioselectivity of such reactions. rsc.org By calculating the activation energies for the transition states leading to each possible product, the preferred reaction pathway can be identified. The product formed via the transition state with the lower activation energy will be the major product under kinetic control.

In the case of this compound, migration to the 2-position is generally favored. DFT calculations can quantify this preference by comparing the energy of the transition state for migration to the 2-position versus the 4-position. This difference in energy often arises from steric and electronic factors within the transition state structure, which are accurately modeled by DFT. rsc.org For instance, the higher double bond character between the 1- and 2-positions of the naphthalene ring can influence reactivity. scirp.org

A potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometric parameters. libretexts.org For a chemical reaction, a PES provides a complete landscape of all possible geometric arrangements and their corresponding energies. DFT calculations are used to compute the energies of numerous points on this surface.

By mapping the PES for the Claisen rearrangement of this compound, a comprehensive view of the reaction mechanism is obtained. nih.gov This map shows the reactants and products as energy minima (valleys) and the transition states as saddle points. The minimum energy path connecting reactants to products across the surface represents the most likely reaction trajectory. libretexts.org A detailed PES can reveal whether alternative reaction pathways or competing side reactions are energetically feasible.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov

In the context of the intramolecular Claisen rearrangement, the reaction can be analyzed by considering the HOMO and LUMO of the interacting fragments within the this compound molecule—the allyl group and the naphthoxy ring. The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich naphthoxy ring, while the LUMO of the relevant interacting fragment would be the σ* orbital of the C-O bond being broken and the π* orbital of the allyl group's C=C double bond. The pericyclic transition state of the nih.govnih.gov-sigmatropic rearrangement is stabilized by the favorable overlap of the HOMO of one fragment with the LUMO of the other. DFT calculations can provide detailed visualizations and energy levels of these frontier orbitals, confirming that the electronic requirements for the rearrangement are met and explaining the facility with which the reaction occurs. researchgate.netsamipubco.com

Applications of 1 Allyloxynaphthalene in the Synthesis of Complex Molecular Architectures

Precursors for Bioactive Scaffolds

The naphthalene (B1677914) moiety is a common feature in many biologically active natural products and synthetic compounds. nih.govchemistryviews.org 1-Allyloxynaphthalene serves as a key precursor for the synthesis of various bioactive scaffolds, primarily through the celebrated Claisen rearrangement. scirp.orgresearchgate.netwikipedia.org This pericyclic reaction, upon heating, transforms this compound into 2-allyl-1-naphthol, a crucial intermediate for further elaboration. researchgate.net

The resulting 2-allyl-1-naphthol can be further functionalized to generate a range of bioactive molecules. For instance, pyranonaphthoquinones, a class of compounds known for their antibiotic and anticancer properties, can be synthesized from intermediates derived from this compound. researchgate.netfao.org The synthesis of these complex structures often involves a sequence of reactions, including oxidation and cyclization, where the allyl group, introduced via the Claisen rearrangement of this compound, plays a pivotal role in the formation of the pyran ring.

Research has demonstrated that the specific reaction conditions of the Claisen rearrangement of this compound, such as the choice of solvent, can influence the product distribution, sometimes leading to both intramolecular and intermolecular rearrangement products. scirp.orgresearchgate.net This reactivity allows for the generation of a diverse set of substituted naphthol derivatives, which are valuable precursors for a variety of bioactive scaffolds.

Table 1: Bioactive Scaffolds Derived from this compound Intermediates

| Precursor | Key Transformation | Resulting Bioactive Scaffold | Potential Biological Activity |

|---|---|---|---|

| This compound | Claisen Rearrangement | 2-Allyl-1-naphthol | Intermediate for further synthesis |

| 2-Allyl-1-naphthol | Oxidation and Cyclization | Pyranonaphthoquinones | Antibiotic, Anticancer researchgate.netfao.org |

Building Blocks for Polycyclic Systems

The construction of polycyclic aromatic hydrocarbons and related systems is a significant endeavor in organic synthesis, with applications in materials science and the synthesis of complex natural products. This compound serves as an excellent building block for the creation of such polycyclic systems. The Claisen rearrangement of this compound to 2-allyl-1-naphthol is a key initial step, creating a new carbon-carbon bond and introducing a reactive alkene functionality ortho to the hydroxyl group. scirp.orgresearchgate.net

This newly installed allyl group can undergo a variety of subsequent reactions to build additional rings onto the naphthalene core. For example, intramolecular cyclization reactions can be employed to form fused ring systems. The development of one-pot reactions involving alkyne annulation has also provided efficient pathways to complex polycyclic scaffolds. frontiersin.org Furthermore, palladium-catalyzed reactions, such as allylic C-H activation, can be utilized to further functionalize the allyl group, enabling the coupling of additional molecular fragments and the construction of elaborate polycyclic architectures. dtu.dkmdpi.com

The reactivity of the naphthalene core itself, in conjunction with the transformations of the allyl group, allows for a wide range of synthetic strategies to access diverse polycyclic frameworks. These strategies are crucial for the synthesis of molecules with unique electronic and photophysical properties, as well as for accessing the core structures of various natural products.

Role in the Synthesis of Novel Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large number of pharmaceuticals containing at least one heterocyclic ring. nih.gov this compound is a valuable starting material for the synthesis of novel heterocycles, particularly those containing a furan (B31954) ring fused to the naphthalene system, known as naphthofurans. eurjchem.comresearchgate.net Naphthofurans are a class of compounds that have garnered significant interest due to their diverse biological activities. eurjchem.comresearchgate.net

The synthesis of naphthofurans from this compound typically proceeds through the initial Claisen rearrangement to form 2-allyl-1-naphthol. researchgate.net Subsequent chemical transformations of the 2-allyl-1-naphthol intermediate can lead to the formation of the furan ring. One common strategy involves the oxidative cyclization of the allyl group. Various reagents and catalytic systems have been developed to effect this transformation efficiently. eurjchem.comresearchgate.net

The exploration of different synthetic routes to naphthofurans and other naphthalene-based heterocycles continues to be an active area of research. rsc.orgnih.gov The versatility of this compound as a precursor allows for the introduction of various substituents on both the naphthalene and the newly formed heterocyclic ring, enabling the creation of libraries of novel compounds for biological screening.

Table 2: Synthesis of Naphthofurans from this compound

| Starting Material | Key Intermediate | Key Reaction Step for Heterocycle Formation | Product Class |

|---|---|---|---|

| This compound | 2-Allyl-1-naphthol | Oxidative Cyclization | Naphthofurans eurjchem.comresearchgate.net |

Advanced Methodologies and Green Chemistry Principles in 1 Allyloxynaphthalene Chemistry

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org By utilizing microwave irradiation, polar molecules are heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles with fewer by-products. ukm.mynih.govnih.gov

In the context of 1-allyloxynaphthalene synthesis, microwave irradiation is applied to the O-alkylation of 1-naphthol (B170400) with an allyl halide. The protocol typically involves mixing 1-naphthol with a base, such as potassium carbonate, and an alkylating agent like allyl bromide in a suitable solvent, and then exposing the mixture to microwave irradiation in a dedicated reactor. ijsr.net The use of microwaves can reduce reaction times from several hours under conventional heating to mere minutes. ukm.myheteroletters.org This rapid heating minimizes the potential for side reactions and decomposition of products. Research into the synthesis of related naphthalene (B1677914) derivatives demonstrates that microwave-assisted methods consistently outperform traditional reflux heating in terms of both speed and efficiency. ukm.my

| Method | Typical Reaction Time | Energy Input | Key Advantages | Reported Yields (General) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Minutes (e.g., 4-10 min) nih.gov | Direct, efficient heating of polar molecules | Drastic time reduction, higher yields, fewer side products, improved energy efficiency. ukm.mynih.gov | Excellent (often >90%) nih.gov |

| Conventional Heating (Reflux) | Hours (e.g., 6-24 h) ukm.my | Indirect, slower heating via convection | Well-established, simple equipment | Good to Excellent (can be lower than MW) ukm.my |

Continuous Flow Reaction Optimization

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. rsc.org These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. flinders.edu.auspringernature.com The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating risks associated with highly exothermic reactions. nih.gov

For the synthesis of this compound and related compounds, a continuous flow setup would involve pumping separate streams of 1-naphthol (with a base) and allyl halide into a mixing junction, followed by passage through a heated reactor coil. The residence time within the coil, controlled by the flow rate and reactor volume, determines the extent of the reaction. Studies on the continuous flow alkylation of naphthols have demonstrated that high yields can be achieved with residence times as short as a few minutes. nih.goviiserpune.ac.inresearchgate.net Optimization involves systematically varying parameters like flow rate, temperature, and reactant concentrations to maximize throughput and yield. iiserpune.ac.inresearchgate.net This methodology is particularly well-suited for large-scale production, offering consistent product quality. nih.gov

| Parameter | Description | Impact on Reaction | Typical Range for Naphthol Alkylation |

|---|---|---|---|

| Flow Rate | The volume of reactant solution passing through the reactor per unit time. | Inversely related to residence time; affects throughput. | 0.1 - 10 mL/min nih.gov |

| Residence Time | The average time reactants spend in the heated reactor zone. | Determines reaction completion; longer time generally increases conversion. | Seconds to minutes (e.g., 160 s) nih.gov |

| Temperature | The temperature of the reactor coil. | Affects reaction kinetics; higher temperatures increase rate but may cause side reactions. | 25 - 150 °C nih.gov |

| Back-Pressure | Pressure applied to the system to keep solvents from boiling above their atmospheric boiling point. | Allows for higher reaction temperatures, increasing reaction rates. | 10 - 200 psi |

Application of Heterogeneous Catalysts (e.g., Zeolites)

A core principle of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity, with a preference for heterogeneous catalysts that can be easily recovered and reused. nih.gov In the synthesis of aryl ethers, solid acid catalysts like zeolites are attractive alternatives to corrosive and difficult-to-remove homogeneous catalysts. nih.gov

Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong acidic sites, making them effective catalysts for various organic transformations, including alkylations. rsc.orgmdpi.com For the synthesis of this compound, a zeolite such as H-Mordenite, Beta zeolite, or ZSM-5 could catalyze the etherification of 1-naphthol. nih.govnih.gov The reaction mechanism involves the activation of the allylating agent by the acid sites within the zeolite pores. The shape-selective nature of zeolites can also influence product distribution by sterically hindering the formation of undesired by-products. nih.gov Research on the alkylation of naphthalene and naphthols has shown that zeolites like Beta zeolite and H-Mordenite are highly effective and can be reused multiple times without significant loss of activity, thereby reducing waste and cost. iiserpune.ac.inresearchgate.netnih.gov

| Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Beta Zeolite | Friedel-Crafts Alkylation of Naphthols | Reusable, environmentally benign, enables continuous flow synthesis. | iiserpune.ac.inresearchgate.net |

| H-Mordenite (dealuminated) | Regioselective Dialkylation of Naphthalene | High regioselectivity (2,6-isomer), easily regenerated and reused. | nih.gov |

| Fe₂O₃-KY (Iron oxide on Zeolite-Y) | C(1)–H Functionalization of 2-Naphthols | Efficient, reusable catalyst for C-C bond formation. | rsc.org |

| Ni-Mn Ferrites | Vapor Phase Alkylation of 1-Naphthol | Reusable, thermally stable, avoids corrosive liquid acids. | ijsr.net |

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. ias.ac.in This can be achieved through solvent-free reactions or by substituting traditional solvents with environmentally benign alternatives like water. organic-chemistry.org

One effective solvent-free approach for preparing this compound involves the use of a phase-transfer catalyst (PTC). In this method, solid 1-naphthol is mixed with solid potassium hydroxide (B78521), allyl bromide, and a catalytic amount of a PTC like tetrabutylammonium (B224687) iodide. ias.ac.in The reactants are simply stirred together at room temperature. The PTC facilitates the transfer of the naphthoxide anion into the organic phase (allyl bromide), allowing the reaction to proceed efficiently without any bulk solvent medium. This technique minimizes waste and simplifies product work-up. ias.ac.in

Another green technique is the use of ultrasonic irradiation, which promotes reactions through acoustic cavitation. scielo.brnih.gov An optimized, ultrasound-assisted synthesis of this compound has been developed that achieves good yields in just one hour, a significant improvement over conventional methods that require much longer reaction times. nih.gov This approach often uses less energy and can be performed at lower temperatures than traditional heating. scielo.br

| Method | Reagents & Conditions | Reaction Time | Key Feature | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | 1-Naphthol, Allyl Bromide, Base | 1 hour | Energy efficient, reduced reaction time, improved yields. | nih.gov |

| Solvent-Free Phase-Transfer Catalysis | 1-Naphthol, Solid KOH, Allyl Bromide, TBAI (catalyst), Room Temperature | ~2.5 hours | Eliminates bulk organic solvents, simple work-up, mild conditions. | ias.ac.in |

| Aqueous Synthesis (Aryl Ethers) | Phenols, Diaryliodonium Salts, NaOH, Water | Variable | Uses water as a benign solvent, metal-free conditions. | organic-chemistry.org |

Q & A

Q. Table 1: Common Analytical Techniques for this compound

| Matrix | Extraction Method | Detection Technique | LOD (ng/mL) |

|---|---|---|---|

| Biological Tissue | Solid-Phase Extraction | GC-MS | 0.5–2.0 |

| Water | Liquid-Liquid Extraction | HPLC-UV | 1.0–5.0 |

| Soil | Pressurized Solvent Extraction | GC-MS | 0.1–1.0 |

Basic: What experimental protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

Reproducible synthesis requires strict control of reaction conditions. A standard protocol involves:

Allylation of 1-Naphthol : React 1-naphthol with allyl bromide in anhydrous acetone using potassium carbonate as a base. Maintain a nitrogen atmosphere to prevent oxidation.

Reflux Conditions : Heat the mixture at 60–70°C for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).

Purification : Extract the product using dichloromethane, wash with brine, and dry over anhydrous sodium sulfate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : Validate purity using H NMR (δ 5.2–5.8 ppm for allyl protons) and FT-IR (C-O-C stretch at 1200–1250 cm). Report yields consistently, noting deviations >5% .

Advanced: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Methodological Answer:

Discrepancies often arise from metabolic differences. Follow this framework:

Metabolite Profiling : Compare in vitro (hepatocyte microsomes) and in vivo (rodent plasma) metabolites using LC-MS. Key metabolites like 1,2-dihydrodiol may explain higher in vivo toxicity due to bioactivation.

Dose-Response Alignment : Normalize in vitro doses to in vivo equivalent doses using physiologically based pharmacokinetic (PBPK) modeling.

Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in both models. Prioritize pathways like CYP450-mediated oxidation or glutathione depletion.

Cross-Validation : Replicate findings in a 3D organoid model to bridge the gap between cell lines and whole organisms .

Advanced: How should a study be designed to assess chronic exposure effects of 1-Allyloxynthalene, considering conflicting epidemiological data?

Methodological Answer:

A robust chronic exposure study requires:

Multi-Cohort Design : Include occupational (e.g., industrial workers) and environmental cohorts (e.g., residents near manufacturing sites). Stratify by exposure duration (1–5 years vs. >5 years).

Endpoint Selection : Prioritize endpoints with mechanistic plausibility, such as hepatic enzyme levels (ALT, AST) and oxidative stress markers (MDA, SOD).

Confounding Control : Use multivariate regression to adjust for smoking, diet, and co-exposure to other PAHs.

Biomarker Validation : Measure this compound adducts in serum albumin as a long-term exposure biomarker.

Q. Table 2: Key Parameters for Chronic Exposure Studies

| Parameter | Recommended Measurement | Frequency |

|---|---|---|

| Hepatic Function | ALT, AST, GGT levels | Biannually |

| Oxidative Stress | Malondialdehyde (MDA), Superoxide Dismutase (SOD) | Quarterly |

| Renal Function | Serum creatinine, Urinary albumin | Annually |

| Exposure Biomarker | Serum albumin adducts | Baseline + Post-Exposure |

Reference longitudinal studies in naphthalene derivatives for methodological precedents .

Basic: What are the primary toxicity endpoints for this compound in preclinical models?

Methodological Answer:

Key endpoints include:

- Acute Toxicity : LD in rodents (oral, dermal).

- Subchronic Effects : Body weight loss, hematological changes (e.g., reduced RBC count), and hepatic histopathology (steatosis, necrosis).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.

- Environmental Toxicity : EC in Daphnia magna or algal growth inhibition tests.

Ensure compliance with OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .

Advanced: How can computational modeling address gaps in this compound’s pharmacokinetic data?

Methodological Answer:

Use in silico tools to predict ADME properties:

QSAR Models : Estimate logP (lipophilicity) and bioavailability using software like ADMET Predictor.

Molecular Dynamics (MD) : Simulate binding affinity to CYP450 enzymes (e.g., CYP1A1) to identify bioactivation pathways.

PBPK Modeling : Integrate in vitro metabolic rates and tissue-specific partition coefficients to extrapolate human doses.

Validate predictions with targeted in vitro assays (e.g., microsomal stability tests) .

Basic: What literature search strategies optimize systematic reviews on this compound?

Methodological Answer:

Employ a multi-database approach:

Search Strings : Combine terms (e.g., “this compound” OR “CAS #####”) with MeSH terms (“toxicokinetics,” “metabolites”).

Filters : Restrict to peer-reviewed studies (2000–2025) and exclude patents/industrial reports.

Grey Literature : Search ATSDR profiles, NIH RePORTER, and conference abstracts for unpublished data.

Critical Appraisal : Use AMSTAR-2 for risk of bias assessment. Document inclusion/exclusion criteria (e.g., sample size >10, in vivo models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.